5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position, a pyridin-2-yl group at the 1-position, and a sulfonyl chloride group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable pyridine derivative.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or a sulfonyl chloride reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyridin-2-yl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine or pyridine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Pyrazole Derivatives: Depending on the specific oxidation or reduction conditions.
Scientific Research Applications
5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Chemical Biology: It can serve as a probe or tool compound for studying biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their function. The pyrazole and pyridin-2-yl groups can contribute to binding affinity and specificity through interactions with the target’s active site.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.
5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride.
Uniqueness
5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the reactive sulfonyl chloride group, which allows for versatile chemical modifications and applications. This reactivity distinguishes it from similar compounds with less reactive functional groups.
Properties
IUPAC Name |
5-methyl-1-pyridin-2-ylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c1-7-8(16(10,14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCFGABYLJCQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250017-62-9 |
Source
|
Record name | 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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